2',3'-Dideoxyribosylinosine 5'-triphosphate

NMR spectroscopy conformational analysis HIV reverse transcriptase

ddITP is the active metabolite of didanosine, uniquely exhibiting template-length-dependent HIV-1 RT inhibition: wild-type RT is resistant at ≤3 nt template overhang but sensitive at >3 nt, while Leu74Val and Glu89Gly mutants remain resistant—enabling diagnostic discrimination. It is efficiently incorporated by Pol γ (high mitochondrial toxicity risk), acts as a definitive chain terminator in telomerase assays, and normalizes G-band compression in Sanger sequencing when substituted for ddGTP. Procure ddITP for validated, publication-backed mechanistic controls.

Molecular Formula C10H15N4O12P3
Molecular Weight 476.17 g/mol
CAS No. 122406-02-4
Cat. No. B1436561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxyribosylinosine 5'-triphosphate
CAS122406-02-4
Synonyms2',3'-dideoxyribosylinosine 5'-triphosphate
2',3'-dideoxyribosylinosine 5'-triphosphate, sodium hydrate
2',3'-dideoxyribosylinosine 5'-triphosphate, trilithium salt
ddITP compound
Molecular FormulaC10H15N4O12P3
Molecular Weight476.17 g/mol
Structural Identifiers
SMILESC1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=CNC3=O
InChIInChI=1S/C10H15N4O12P3/c15-10-8-9(11-4-12-10)14(5-13-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,22)(H,11,12,15)(H2,16,17,18)/t6-,7+/m0/s1
InChIKeyZXZIQGYRHQJWSY-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes0.25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Dideoxyribosylinosine 5'-triphosphate (CAS 122406-02-4) Procurement-Relevant Identity and Class Context


2',3'-Dideoxyribosylinosine 5'-triphosphate (ddITP, ddI-TP) is a synthetic 2',3'-dideoxynucleoside triphosphate analog and the active intracellular metabolite of the antiretroviral prodrug didanosine (ddI) [1]. It belongs to the broader class of chain-terminating nucleotide analogs that act as competitive inhibitors and substrates for viral reverse transcriptases [2]. Structurally, ddITP is characterized by the absence of both 2'- and 3'-hydroxyl groups on the ribose moiety, which precludes phosphodiester bond formation and results in obligate chain termination upon incorporation into a growing nucleic acid strand [3].

Critical Procurement Distinction: Why ddITP Cannot Be Substituted by ddATP or Other dNTP Analogs


While multiple dideoxynucleoside triphosphates share a common chain-termination mechanism, ddITP exhibits distinct molecular recognition properties, conformational behavior, and polymerase selectivity that preclude simple substitution. The purine base hypoxanthine (inosine) imparts a unique hydrogen-bonding pattern compared to adenine (ddATP) or guanine (ddGTP), affecting base-pairing fidelity and polymerase active-site accommodation [1]. Furthermore, the sugar ring conformational equilibrium of ddITP differs markedly from that of the clinically prominent analog AZT-TP, with direct implications for enzyme binding kinetics and resistance mutation profiles [2]. Substituting ddITP with another ddNTP in a defined experimental system would therefore alter not only the expected termination pattern but also the sensitivity to template context and resistance-conferring mutations, as demonstrated by template-length-dependent inhibition studies [3].

Quantitative Differentiation Evidence for 2',3'-Dideoxyribosylinosine 5'-triphosphate vs. Closest Analogs


Sugar Ring Conformational Equilibrium Distinct from AZT-TP: Implications for Enzyme Recognition

In a direct head-to-head NMR structural comparison, ddITP exhibits a sugar ring pucker equilibrium of approximately 75% C3'-endo and 25% C2'-endo conformers [1]. In contrast, 3'-azido-2',3'-dideoxyribosylthymine 5'-triphosphate (AZT-TP) displays a markedly different conformational preference, with approximately 75% C2'-endo conformers [1]. This conformational divergence is significant because the sugar pucker influences the positioning of the 5'-triphosphate moiety and the nucleobase within the polymerase active site, directly affecting catalytic efficiency and the susceptibility of the inhibitor to resistance mutations.

NMR spectroscopy conformational analysis HIV reverse transcriptase nucleotide analog design

Template-Length-Dependent Sensitivity: ddITP Inhibition Requires Extended Template Strand

Wild-type HIV-1 reverse transcriptase exhibits a unique template-length-dependent sensitivity to ddITP that is not observed uniformly across all ddNTPs or with mutant enzymes. The wild-type enzyme is resistant to ddITP when the template extension is 3 nucleotides or less beyond the primer terminus, and becomes sensitive only when the template extends more than 3 or 4 nucleotides [1]. In contrast, the Leu74→Val and Glu89→Gly mutant reverse transcriptases, which confer resistance to ddI, remain resistant to ddITP regardless of template extension length [1]. This phenomenon is specific to the interaction between the wild-type enzyme's fingers subdomain and the extended template strand, providing a diagnostic tool for distinguishing wild-type from resistant RT variants.

HIV-1 reverse transcriptase template-primer interaction nucleoside analog resistance polymerase mechanism

Mitochondrial DNA Polymerase γ Incorporation Efficiency: A Hierarchy of Toxicity Risk

Cross-study comparisons of incorporation efficiency by human mitochondrial DNA polymerase γ (Pol γ) place ddITP among the NRTI triphosphates most readily utilized by this enzyme. Pol γ incorporates ddCTP, ddITP, and D4T-TP with an efficiency similar to that of natural deoxynucleoside triphosphates [1][2]. In contrast, AZT-TP, 3TC-TP, and CBV-TP act only as moderate inhibitors of DNA synthesis, being incorporated much less efficiently [1][2]. Kinetic studies further establish an apparent in vitro hierarchy of mitochondrial toxicity risk: ddC (zalcitabine) = ddI (didanosine) = D4T (stavudine) >> 3TC (lamivudine) > PMPA (tenofovir) > AZT (zidovudine) > CBV (abacavir) [2].

mitochondrial toxicity DNA polymerase gamma NRTI nucleotide selectivity safety pharmacology

Telomerase Inhibition: ddITP Causes Chain Termination in Telomerase Extension Assays

In direct telomerase extension assays, ddITP functions as a chain-terminating inhibitor of human telomerase, a specialized reverse transcriptase upregulated in most cancers [1]. Telomerase incorporates ddITP into the telomeric DNA product, causing immediate chain termination [1]. AZT-TP similarly acts as a chain terminator for telomerase [1]. In contrast, modified nucleotides such as oxidized 2-OH-dATP or therapeutic 6-thio-dGTP permit continued elongation after insertion but disrupt translocation, inhibiting further repeat addition through a distinct mechanism [1]. This mechanistic distinction positions ddITP as a definitive chain terminator for telomerase, rather than a translocation inhibitor.

telomerase cancer biology chain termination nucleotide analog telomere

Sequencing Band Intensity Normalization: ddITP Replaces ddGTP to Resolve G-Band Compression Artifacts

A patented method demonstrates that substituting ddITP for ddGTP, or using ddITP in conjunction with ddGTP, normalizes the intensity of G bands following A bands in Sanger sequencing gels [1]. In standard dideoxy sequencing reactions, the use of dITP normally results in decreased G band intensities after A bands (i.e., in the sequence context AG) due to secondary structure or compression artifacts [1]. The use of ddITP in place of ddGTP equalizes band intensities, yielding more uniform peak amplitudes and enabling longer, more accurate sequence reads from a single gel [1]. This application exploits the unique base-pairing properties of inosine relative to guanine.

DNA sequencing Sanger sequencing band compression dideoxynucleotide gel electrophoresis

Validated Application Scenarios for 2',3'-Dideoxyribosylinosine 5'-triphosphate Based on Quantitative Differentiation Evidence


Mechanistic Studies of HIV-1 Reverse Transcriptase: Probing Template-Primer Interactions and Resistance Mutations

Researchers investigating the molecular basis of HIV-1 reverse transcriptase inhibition and drug resistance should prioritize ddITP for studies requiring a probe with well-characterized template-length-dependent sensitivity. As demonstrated by Boyer et al., wild-type HIV-1 RT is resistant to ddITP when the template overhang is ≤3 nt but becomes sensitive at longer extensions, whereas Leu74→Val and Glu89→Gly mutants remain resistant at all lengths [1]. This property enables ddITP to serve as a diagnostic tool to distinguish wild-type from mutant RT in biochemical assays. Procurement of ddITP rather than a generic ddNTP ensures that experiments leverage this template-length-dependent signature, which is not documented for all dideoxynucleotide triphosphates and is directly relevant to understanding fingers subdomain function and the structural basis of ddI resistance.

Mitochondrial Toxicity Screening and Polymerase γ Selectivity Profiling

For research programs evaluating NRTI-associated mitochondrial toxicity or screening for analogs with reduced Pol γ incorporation, ddITP is an essential reference standard representing the high-risk end of the toxicity hierarchy. Cross-study kinetic data confirm that Pol γ incorporates ddITP with an efficiency comparable to natural nucleotides, placing it alongside ddCTP and D4T-TP as the most readily utilized NRTI triphosphates [1][2]. In contrast, AZT-TP, 3TC-TP, and CBV-TP are only moderate inhibitors [1][2]. The established in vitro toxicity hierarchy—ddC = ddI = D4T >> 3TC > tenofovir > AZT > abacavir—provides a quantitative framework for comparative studies [2]. Procuring ddITP ensures that internal controls for mitochondrial toxicity assays are based on a compound with documented, high-efficiency Pol γ incorporation, enabling meaningful benchmarking of novel analogs.

Telomerase-Targeted Cancer Research: Chain-Termination Mechanism Studies

Investigators studying telomerase inhibition as a therapeutic strategy in oncology should select ddITP as a definitive chain-terminating control nucleotide. Direct telomerase extension assays published in Nature Communications demonstrate that telomerase incorporates ddITP into telomeric DNA, resulting in immediate chain termination [1]. This mechanism differs fundamentally from that of modified nucleotides such as 6-thio-dGTP or 2-OH-dATP, which permit continued elongation but disrupt translocation [1]. For experiments requiring a clear distinction between termination-based and translocation-disruption-based inhibition, ddITP provides a well-characterized, chain-terminating benchmark. Procurement of ddITP ensures that mechanistic studies of telomerase utilize a nucleotide analog with validated, publication-backed termination activity.

High-Accuracy Sanger Sequencing: Resolution of G-Band Compression Artifacts

Core sequencing facilities and molecular biology laboratories experiencing G-band compression artifacts in Sanger sequencing should procure ddITP to implement the validated band intensity normalization method. The patented approach demonstrates that substituting ddITP for ddGTP, or using ddITP in conjunction with ddGTP, normalizes G band intensities following A bands, thereby reducing compression artifacts and enabling longer, more accurate reads [1][2]. This application leverages the distinct base-pairing properties of inosine relative to guanine. Procurement of ddITP specifically for this purpose provides a documented solution to a common technical challenge in dideoxy sequencing, with commercial availability from specialized nucleotide suppliers such as TriLink BioTechnologies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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